N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential application in various scientific fields. This compound belongs to the class of benzothiazole derivatives and has shown promising results in inhibiting the activity of several enzymes and proteins.
Wirkmechanismus
N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide inhibits the activity of enzymes and proteins by binding to their active sites. The compound has been shown to inhibit the activity of several enzymes and proteins, including cathepsin B, cathepsin L, beta-secretase, and viral proteases.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit cancer cell growth and proliferation, reduce beta-amyloid and tau protein aggregation in Alzheimer's disease, and inhibit viral replication in infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is its high purity, which makes it suitable for use in various lab experiments. However, one of the limitations of N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. One direction is to study the compound's potential application in other scientific fields, such as cardiovascular diseases and metabolic disorders. Another direction is to study the compound's potential application in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential side effects.
Synthesemethoden
The synthesis of N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide involves the reaction of 2-aminobenzothiazole and 2-chloro-N-(3-oxo-2,3-dihydrobenzoxazin-4-yl) acetamide in the presence of a base. The reaction yields N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide with a purity of more than 95%.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been studied for its potential application in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell growth and proliferation. In neurodegenerative diseases, N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been studied for its potential to inhibit the activity of beta-amyloid and tau proteins, which are associated with Alzheimer's disease. In infectious diseases, N-1,3-benzothiazol-2-yl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has shown promising results in inhibiting the activity of viral proteases.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-15(19-17-18-11-5-1-4-8-14(11)24-17)9-20-12-6-2-3-7-13(12)23-10-16(20)22/h1-8H,9-10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUKQMWLZWEZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.